

Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Carbobenzoxy-DL-norvaline**

Cat. No.: **B1580583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Carbobenzoxy-DL-norvaline** (N-Cbz-DL-norvaline), a key building block in peptide synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-Carbobenzoxy-DL-norvaline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
11.3	Singlet (broad)	Carboxylic Acid (-COOH)
7.32 - 7.35	Multiplet	Aromatic Protons (C ₆ H ₅ -)
6.50	Doublet	Amide Proton (-NH-)
5.38	Doublet	α-Proton (-CH(NH)-)
5.11 - 5.14	Singlet	Benzylic Protons (-CH ₂ -Ph)
4.25 - 4.41	Multiplet	α-Proton (-CH(NH)-)
1.84	Multiplet	β-Protons (-CH ₂ -CH ₂ -CH ₃)
1.67	Multiplet	γ-Protons (-CH ₂ -CH ₃)
1.40	Sextet	γ-Protons (-CH ₂ -CH ₃)
0.93	Triplet	δ-Protons (-CH ₃)

Note: The spectrum was acquired in CDCl₃. The presence of rotamers due to restricted C-N bond rotation can lead to the observation of multiple signals for some protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~175-178	Carboxylic Acid Carbon (-COOH)
~156-158	Urethane Carbonyl Carbon (-NH-CO-O-)
~136-137	Aromatic Quaternary Carbon (C-CH ₂ -)
~128-129	Aromatic Carbons (-CH-)
~67-68	Benzylic Carbon (-CH ₂ -Ph)
~53-55	α-Carbon (-CH(NH)-)
~33-35	β-Carbon (-CH ₂ -CH ₂ -CH ₃)
~19-21	γ-Carbon (-CH ₂ -CH ₃)
~13-14	δ-Carbon (-CH ₃)

Note: These are predicted chemical shifts based on typical values for similar N-protected amino acids.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	C-H stretch (Aromatic)
~2960, 2870	Medium	C-H stretch (Aliphatic)
~1710-1725	Strong	C=O stretch (Carboxylic Acid)
~1690-1710	Strong	C=O stretch (Urethane)
~1510-1540	Strong	N-H bend (Amide II)
~1210-1250	Strong	C-O stretch (Urethane)
~700-750	Strong	C-H out-of-plane bend (Aromatic)

Note: These are predicted absorption bands based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion Type	Predicted Fragmentation Pathway
252.12	$[M+H]^+$	Protonated molecular ion
208.13	$[M-CO_2+H]^+$	Loss of carbon dioxide from the carboxylic acid
162.10	$[M-C_7H_7O_2]^+$	Loss of the benzyloxycarbonyl group
108.06	$[C_7H_8O]^+$	Benzyl alcohol fragment
91.05	$[C_7H_7]^+$	Tropylium ion (from benzyl group)
72.08	$[C_4H_{10}N]^+$	Iminium ion from norvaline backbone

Note: These are predicted m/z values for the protonated molecule and its major fragments under Electrospray Ionization (ESI) conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

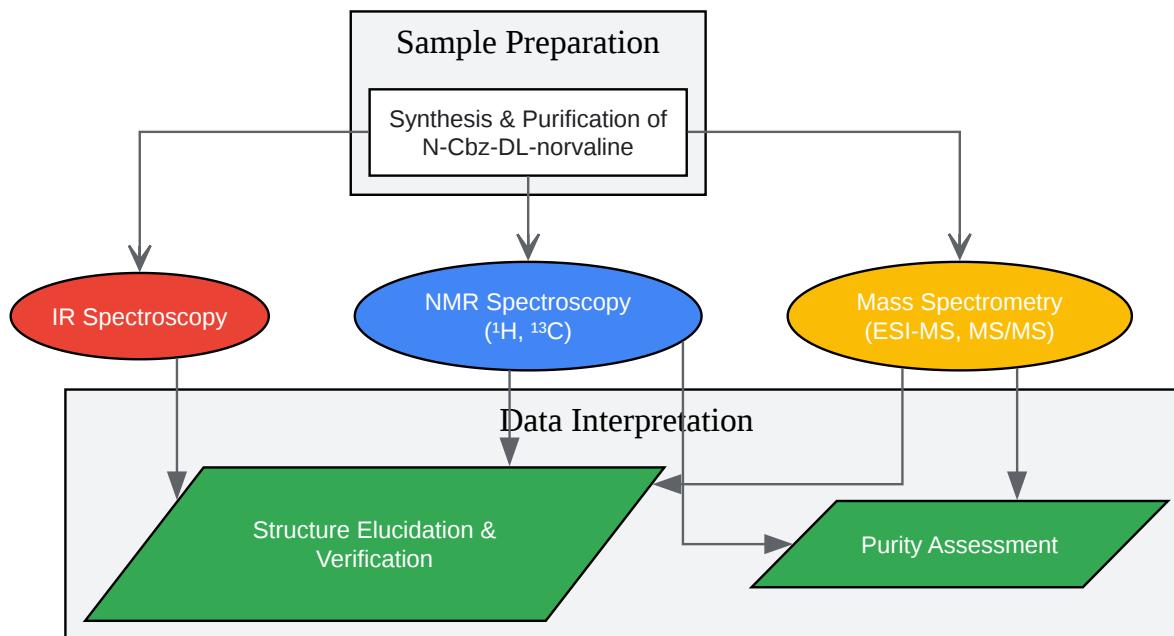
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **N-Carbobenzoxy-DL-norvaline** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- 1H NMR Spectroscopy:
 - The 1H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.
 - Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is acquired on the same spectrometer, typically operating at 75, 100, or 125 MHz for carbon.
 - Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **N-Carbobenzoxy-DL-norvaline** is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.


- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **N-Carbobenzoxy-DL-norvaline** is prepared in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation for positive ion mode analysis.
- Data Acquisition (Electrospray Ionization - ESI):
 - The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.
 - As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
 - The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 252.12) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
- Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Carbobenzoxy-DL-norvaline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of N-Cbz-DL-norvaline.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580583#n-carbobenzoxy-dl-norvaline-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1580583#n-carbobenzoxy-dl-norvaline-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com